molecular formula C₁₀H₁₃Na₅O₁₃ B1141271 Pentane-1,2,3,4,5-pentacarboxylic acid CAS No. 55525-23-0

Pentane-1,2,3,4,5-pentacarboxylic acid

Cat. No. B1141271
CAS RN: 55525-23-0
M. Wt: 456.16
InChI Key:
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Description

Pentane-1,2,3,4,5-pentacarboxylic acid is a chemical compound with the molecular formula C10H12O10 . It contains a total of 31 bonds; 19 non-H bonds, 5 multiple bonds, 9 rotatable bonds, 5 double bonds, 5 aliphatic carboxylic acids, and 5 hydroxyl groups .


Molecular Structure Analysis

The molecular structure of Pentane-1,2,3,4,5-pentacarboxylic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 31 bonds. There are 19 non-H bonds, 5 multiple bonds, 9 rotatable bonds, 5 double bonds, 5 aliphatic carboxylic acids, and 5 hydroxyl groups .

Scientific Research Applications

High Energy Density Materials

Pentane derivatives, specifically polynitrobicyclo[1.1.1]pentanes, have been investigated for their potential as high energy density materials (HEDMs). These compounds exhibit high heat of formation and densities, making them suitable for defense applications (Ghule, Sarangapani, Jadhav, & Tewari, 2011).

Medicinal Chemistry

In medicinal chemistry, bicyclo[1.1.1]pentanes, including derivatives of pentane-1-carboxylic acid, are used as effective bioisosteres for aromatic rings and tert-butyl groups. Their incorporation into pharmaceutical compounds can streamline syntheses and improve drug properties (Hughes et al., 2019).

Acidity and Substituent Effects

Studies on bicyclo[1.1.1]pentane-1-carboxylic acids have explored the effects of substituents on their acidity. These findings contribute to understanding the influence of structural modifications on the properties of such acids, important in various chemical syntheses and applications (Wiberg, 2002).

Environmental Chemistry

Pentane-1,2-dicarboxylic acid functionalized materials have been developed for environmental applications, specifically for the selective adsorption of Fe3+ ions from aqueous solutions. This research has implications for water treatment and metal ion removal (Parambadath, Mathew, Park, & Ha, 2015).

Catalysis

In the field of catalysis, studies involving derivatives of pentane, such as pentan-3-ylidene compounds, have been conducted to explore their potential as catalysts in various chemical reactions. This research opens avenues for green technology and industrial applications (Dan-qian, 2011).

properties

IUPAC Name

pentane-1,2,3,4,5-pentacarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O10/c11-5(12)1-3(8(15)16)7(10(19)20)4(9(17)18)2-6(13)14/h3-4,7H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGGIQVMMDMTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentane-1,2,3,4,5-pentacarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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